molecular formula C14H22N2 B13889656 N-benzyl-3-propylpyrrolidin-3-amine

N-benzyl-3-propylpyrrolidin-3-amine

Cat. No.: B13889656
M. Wt: 218.34 g/mol
InChI Key: PROGGNBRWVTRPZ-UHFFFAOYSA-N
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Description

N-Benzyl-3-propylpyrrolidin-3-amine is a tertiary amine derivative of pyrrolidine, characterized by a benzyl group and a propyl chain attached to the nitrogen atom at the 3-position of the pyrrolidine ring.

The pyrrolidine scaffold confers rigidity and stereochemical diversity, while the benzyl and propyl substituents influence lipophilicity, steric bulk, and electronic properties. These features are critical for interactions with biological targets, such as receptors or enzymes.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-benzyl-3-propylpyrrolidin-3-amine

InChI

InChI=1S/C14H22N2/c1-2-8-14(9-10-15-12-14)16-11-13-6-4-3-5-7-13/h3-7,15-16H,2,8-12H2,1H3

InChI Key

PROGGNBRWVTRPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-propylpyrrolidin-3-amine typically involves the reaction of a pyrrolidine derivative with benzyl and propyl substituents. One common method is the reductive amination of 3-propylpyrrolidine with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-propylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-benzyl-3-propylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-propylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Benzyl-3-propylpyrrolidin-3-amine with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparisons

Compound Name Substituents (N-position) Molecular Formula Key Properties/Applications Reference
This compound Benzyl, Propyl ~C₁₆H₂₆N₂ High lipophilicity; potential CNS activity
N-Benzyl-N-methylpyrrolidin-3-amine Benzyl, Methyl C₁₃H₂₀N₂ Lower steric hindrance; faster metabolism
N-Benzyl-N-isopropylpyrrolidin-3-amine Benzyl, Isopropyl C₁₅H₂₄N₂ Increased logP; reduced aqueous solubility
1-Cyclopropylpyrrolidin-3-amine Cyclopropyl C₇H₁₄N₂ Enhanced ring strain; possible toxicity
N-(2-Fluoro-3-phenoxypropyl)amines Fluoro, Phenoxy Varies Halogenation improves metabolic stability
Pheniramine (N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine) Phenyl, Pyridyl, Dimethyl C₁₆H₂₀N₂ Antihistamine; H1 receptor antagonism

Key Findings:

Substituent Effects on Physicochemical Properties Lipophilicity: The benzyl group in the target compound increases lipophilicity (logP), similar to Pheniramine’s phenyl group . Propyl chains further enhance hydrophobicity compared to methyl or cyclopropyl groups. Solubility: Bulky substituents (e.g., isopropyl) reduce aqueous solubility, as seen in N-Benzyl-N-isopropylpyrrolidin-3-amine .

Synthetic Pathways The target compound may be synthesized via alkylation of pyrrolidin-3-amine with benzyl and propyl halides, analogous to methods in (e.g., TBAF-mediated nucleophilic substitution) . In contrast, cyclopropyl derivatives (e.g., 1-Cyclopropylpyrrolidin-3-amine) require specialized reagents like cyclopropanamine, as noted in .

Biological Relevance CNS Activity: Benzyl-substituted amines (e.g., Pheniramine) often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier . The propyl chain in the target compound may extend duration of action by slowing metabolism.

Structural Analogues in Drug Discovery Compounds like N-(2-Fluoro-3-phenoxypropyl)amines () demonstrate how halogenation (e.g., fluorine) can enhance metabolic stability, a strategy applicable to optimizing the target compound . Morpholine and piperidine derivatives () suggest that replacing pyrrolidine with other heterocycles alters target selectivity and pharmacokinetics .

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